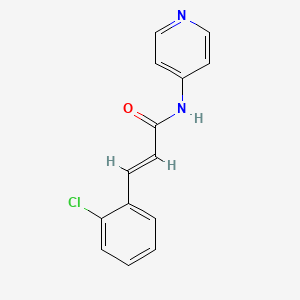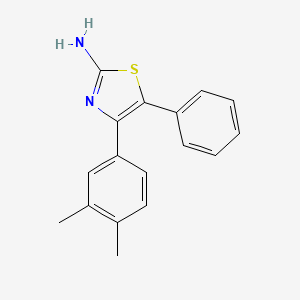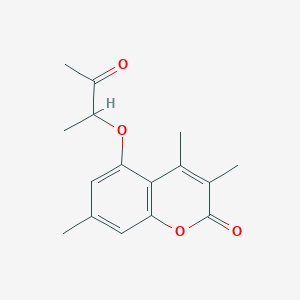
3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromen-2-one derivatives, including 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, often involves multi-step chemical reactions. One approach includes the one-pot synthesis method, which efficiently produces substituted chromen-2-ones through reactions involving aromatic aldehydes, malononitrile, and enolizable C–H activated acidic compounds in the presence of catalysts, offering advantages such as high yields, low cost, and straightforward work-up (Dekamin, Eslami, & Maleki, 2013). Another reported synthesis route is through the Friedel-Crafts acylation followed by annulation, indicating the versatility in synthesizing these compounds (Bam & Chalifoux, 2018).
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives has been extensively analyzed using X-ray crystallography, revealing insights into their conformation and intramolecular interactions. For example, studies have shown that these compounds can crystallize in various systems, displaying significant inter- and intramolecular hydrogen bonding which impacts their stability and reactivity (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
Chromen-2-ones undergo various chemical reactions, including photoinduced intramolecular couplings and cyclizations, showcasing their reactivity under different conditions. For instance, the photochemical synthesis of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones from chromenones highlights the photochemical activity of these compounds (Jindal et al., 2014).
Physical Properties Analysis
The physical properties of chromen-2-ones, such as solubility, crystallinity, and melting points, are influenced by their molecular structure. For example, the solubility in different solvents can indicate potential applications in pharmaceutical formulations or material science (Elenkova, Morgenstern, Manolov, & Milanova, 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of chromen-2-ones are crucial for their potential applications. Studies have explored their antioxidant properties, reaction mechanisms, and interactions with other molecules, providing a foundation for further exploration in various fields (Rosenau et al., 2002).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research by Manolov, Ströbele, and Meyer (2008) focused on the crystal structure of a compound closely related to 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one. They analyzed 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, demonstrating its crystallization in the monoclinic system and revealing intra-molecular hydrogen bonding characteristics (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Optical Properties
Arif et al. (2022) reported the synthesis of novel heterocyclic, coumarin-based pyrano-chromene derivatives. They employed various spectroscopic techniques like UV-Vis, FT-IR, NMR, and SC-XRD for structural resolution. Their study also included density functional theory (DFT) and time-dependent DFT (TD/DFT) analyses to understand the electronic and structural aspects, revealing distinct non-linear optical (NLO) properties (Arif et al., 2022).
Novel Synthesis Methods
Carmel Y. et al. (2018) described a one-pot synthesis method for novel anionic scaffolds of substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one. This research highlighted a novel class of heteroaryl anionic synthons, important for further explorations in chemical synthesis (Carmel Y. et al., 2018).
Anticancer Activity
Shi et al. (2020) synthesized novel 3,4,5-trimethoxyphenyl coumarin derivatives and evaluated their antitumor activity against human cancer cell lines. This study suggests the potential of these compounds in cancer therapy, highlighting the importance of such derivatives in medicinal chemistry (Shi et al., 2020).
Antibacterial Activity
Behrami and Dobroshi (2019) focused on the antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one. They reported significant bacteriostatic and bactericidal activity in the synthesized compounds, suggesting their potential use in antibacterial applications (Behrami & Dobroshi, 2019).
Propiedades
IUPAC Name |
3,4,7-trimethyl-5-(3-oxobutan-2-yloxy)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-8-6-13(19-12(5)11(4)17)15-9(2)10(3)16(18)20-14(15)7-8/h6-7,12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMROVGQFYVIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349840 | |
| Record name | 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one | |
CAS RN |
670243-42-2 | |
| Record name | 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



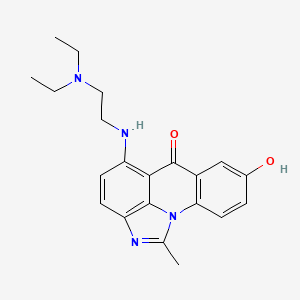
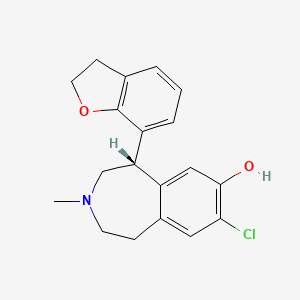
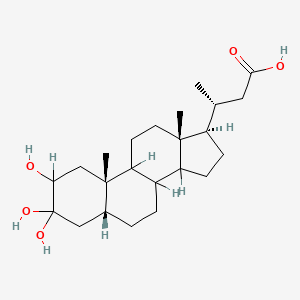
![(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202426.png)
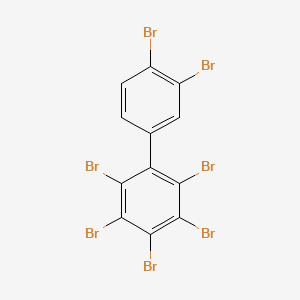
![4-[(2-aminoacetyl)-[(2S)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid](/img/no-structure.png)
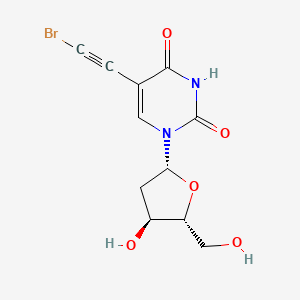
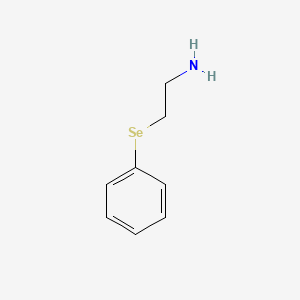
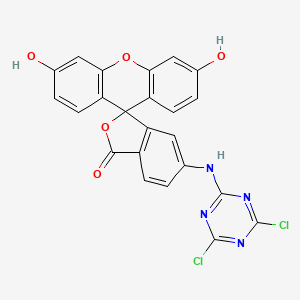
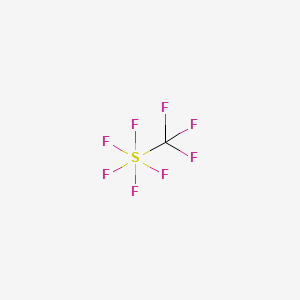
![4-[5,5-Bis(4-fluorophenyl)pentyl]-1-[2-[(3-chloro-2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-yl)amino]-2-oxoethyl]piperazine-2-carboxamide](/img/structure/B1202439.png)
![7-Methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,7a-dihydrocyclopenta[c]pyran-5-one](/img/structure/B1202440.png)
